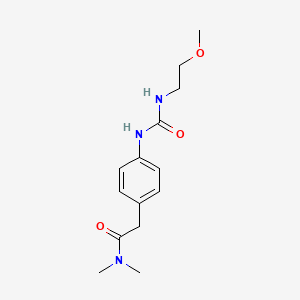

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-[4-(2-methoxyethylcarbamoylamino)phenyl]-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-17(2)13(18)10-11-4-6-12(7-5-11)16-14(19)15-8-9-20-3/h4-7H,8-10H2,1-3H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEAXQBJYWFADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide typically involves multiple steps:

Formation of the ureido group: This can be achieved by reacting 2-methoxyethylamine with an isocyanate derivative to form the ureido intermediate.

Coupling with the phenyl ring: The ureido intermediate is then coupled with a phenyl ring substituted with a suitable leaving group (e.g., halide) under basic conditions to form the desired phenyl-ureido compound.

Introduction of the dimethylacetamide moiety: The final step involves the reaction of the phenyl-ureido compound with dimethylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The ureido group can be reduced to form amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Overview

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide is a complex organic compound with significant potential across various scientific fields, including medicinal chemistry, materials science, and biological research. Its unique structural features, including a ureido group, a phenyl ring, and a dimethylacetamide moiety, enhance its reactivity and solubility, making it suitable for diverse applications.

Medicinal Chemistry

- Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties. Studies suggest that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells through caspase activation pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes relevant in metabolic pathways, showing potential in treating diseases like cancer and neurodegenerative disorders.

- Antimicrobial Properties : Preliminary studies indicate effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with modifications enhancing antimicrobial potency .

- Cytotoxicity : Exhibits selective toxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent.

Materials Science

- Development of New Materials : Utilized in the synthesis of polymers or coatings with specific properties due to its unique chemical structure.

- Chemical Probes : Serves as a ligand in biochemical assays to study protein-ligand interactions, aiding in drug discovery processes .

Case Study 1: Anticancer Activity

Research published in Cancer Letters demonstrated that derivatives of compounds featuring the ureido moiety showed significant inhibition of tumor growth in both in vitro and in vivo models. The study highlighted the mechanism involving apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the methoxyethyl group significantly enhanced antimicrobial potency against gram-positive bacteria.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites, while the phenyl and dimethylacetamide moieties contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

- 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-diethylacetamide

Uniqueness

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with molecular targets, making it valuable for specific applications in research and industry.

Biological Activity

2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : C13H18N2O2

- Molecular Weight : 234.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways.

Key Mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting protein kinases, which are crucial in signaling pathways related to cancer and inflammation .

- NF-κB Pathway Modulation : The compound may influence the NF-κB signaling pathway, known for its role in immune response and cell survival, thereby potentially affecting tumor growth and inflammation .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anti-inflammatory Properties : Demonstrated through inhibition of pro-inflammatory cytokines.

- Antitumor Activity : Potentially through modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies

-

Occupational Exposure Study :

A study on N,N-dimethylacetamide (DMA), a related compound, highlighted its absorption through the skin and its metabolite N-methylacetamide (NMA) as biomarkers for exposure. High concentrations were observed in workers handling DMA, suggesting significant dermal absorption and potential health risks . -

In Vitro Studies :

Laboratory studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Data Table: Biological Activity Comparison

Research Findings

Recent findings suggest that modifications in the chemical structure of related compounds can significantly enhance their biological activity. For instance, the introduction of specific substituents on the phenyl ring has been shown to affect the potency against cancer cells .

Q & A

Q. What are the optimized synthetic routes for 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N,N-dimethylacetamide?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution and urea coupling. For example:

- Step 1 : React 4-aminophenyl derivatives with 2-methoxyethyl isocyanate to form the ureido intermediate.

- Step 2 : Acetylate the intermediate using dimethylacetamide in the presence of a base (e.g., potassium carbonate) and a solvent like DMF.

- Key conditions : Monitor reaction progress via TLC; purify intermediates via column chromatography .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks.

- IR spectroscopy to identify functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

Q. What solvent systems are recommended for solubility and stability studies?

- Polar aprotic solvents : DMSO or DMF for dissolution in biological assays.

- Aqueous buffers : Use PBS (pH 7.4) with <1% DMSO for in vitro stability testing.

- Stability : Assess degradation under UV light and varying pH (3–9) via HPLC .

Advanced Research Questions

Q. How can researchers assess the compound’s bioactivity against enzymatic targets?

Design enzyme inhibition assays:

- Kinetic studies : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).

- Binding assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .

- Controls : Compare with known inhibitors (e.g., staurosporine for kinases) .

Q. What methodologies are suitable for pharmacokinetic profiling?

- In vitro ADME :

- Plasma stability : Incubate with human plasma and quantify parent compound via LC-MS.

- CYP450 inhibition : Use fluorogenic probes in microsomal assays .

- In vivo : Administer to rodent models and measure bioavailability, half-life, and metabolite formation .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Purity verification : Re-analyze compound batches via HPLC (>95% purity).

- Assay optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions.

- Structural analogs : Compare activity with derivatives (e.g., chloro/methoxy substitutions) to identify SAR trends .

Q. What computational tools can predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with active sites.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR models : Train on datasets of analogous ureido-acetamides to predict potency .

Q. How to investigate metabolic pathways and toxicity risks?

- Metabolite profiling : Incubate with liver microsomes and identify Phase I/II metabolites via LC-QTOF-MS.

- In vivo toxicity : Conduct acute/chronic dosing in rodents (OECD guidelines) with histopathological analysis .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., temperature, stirring rate) to ensure consistency .

- Data Validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.